molecular formula C27H26FN3O4 B2862119 2-(3-(((3,4-dimethoxyphenyl)amino)methyl)-7-methyl-2-oxoquinolin-1(2H)-yl)-N-(3-fluorophenyl)acetamide CAS No. 932523-87-0

2-(3-(((3,4-dimethoxyphenyl)amino)methyl)-7-methyl-2-oxoquinolin-1(2H)-yl)-N-(3-fluorophenyl)acetamide

Katalognummer B2862119
CAS-Nummer: 932523-87-0
Molekulargewicht: 475.52
InChI-Schlüssel: MSFSPKLQEPOFTE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(3-(((3,4-dimethoxyphenyl)amino)methyl)-7-methyl-2-oxoquinolin-1(2H)-yl)-N-(3-fluorophenyl)acetamide is a useful research compound. Its molecular formula is C27H26FN3O4 and its molecular weight is 475.52. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Binding Characteristics and Selective Ligands

Research into compounds with similar structures, such as [3H]N-(2,5-dimethoxybenzyl)-N-(5-fluoro-2-phenoxyphenyl)acetamide ([3H]DAA1106), highlights their potential as potent and selective ligands for peripheral benzodiazepine receptors. This research is significant for understanding the binding characteristics of these compounds in the rat brain, suggesting potential applications in neurological research and drug development (Chaki et al., 1999).

Anticancer Agents

A study on novel α-aminophosphonate derivatives containing a 2-oxoquinoline structure, such as diethyl((2-oxo-1,2-dihydroquinolin-3-yl)(arylamino)methyl)phosphonate, demonstrated moderate to high levels of antitumor activities against various cancer cell lines. This suggests that compounds with a similar quinolin-yl structure could be explored for their anticancer potential, providing a new avenue for cancer treatment research (Fang et al., 2016).

Structural Aspects and Properties

Investigations into the structural aspects of amide-containing isoquinoline derivatives reveal their potential for forming gels and crystalline solids upon treatment with various acids. Such studies could pave the way for novel drug delivery systems or materials with unique physical properties (Karmakar et al., 2007).

Synthesis of Complex Compounds

Research into the facile synthesis of compounds like (±)-crispine A via acyliminium ion cyclisation demonstrates the potential of complex synthetic routes for creating bioactive molecules. These synthetic strategies could be applicable to the synthesis of other pharmacologically relevant compounds (King, 2007).

Antitumor Activity and Molecular Docking

Studies on novel series of 3-benzyl-substituted-4(3H)-quinazolinones have shown broad-spectrum antitumor activity, suggesting that similar compounds could have significant therapeutic applications. The use of molecular docking methodology further aids in understanding the interaction of these compounds with biological targets, offering insights into drug design and development (Al-Suwaidan et al., 2016).

Therapeutic Efficacy in Treating Viral Infections

The therapeutic efficacy of novel anilidoquinoline derivatives in treating Japanese encephalitis, including antiviral and antiapoptotic effects, highlights the potential of such compounds in viral therapy. This research indicates the importance of exploring similar compounds for their therapeutic applications in various viral infections (Ghosh et al., 2008).

Eigenschaften

IUPAC Name

2-[3-[(3,4-dimethoxyanilino)methyl]-7-methyl-2-oxoquinolin-1-yl]-N-(3-fluorophenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26FN3O4/c1-17-7-8-18-12-19(15-29-21-9-10-24(34-2)25(14-21)35-3)27(33)31(23(18)11-17)16-26(32)30-22-6-4-5-20(28)13-22/h4-14,29H,15-16H2,1-3H3,(H,30,32)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSFSPKLQEPOFTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C=C(C(=O)N2CC(=O)NC3=CC(=CC=C3)F)CNC4=CC(=C(C=C4)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26FN3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.